molecular formula C10H16Cl2N4O B13597070 N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride CAS No. 2803857-06-7

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride

Cat. No.: B13597070
CAS No.: 2803857-06-7
M. Wt: 279.16 g/mol
InChI Key: BCFBUAPYIRVEDI-UHFFFAOYSA-N
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Description

N-(pyrazin-2-yl)piperidine-4-carboxamide dihydrochloride is a heterocyclic compound featuring a piperidine ring linked to a pyrazine moiety via a carboxamide bond. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperidine-carboxamide derivatives are frequently explored for their bioactivity, including kinase inhibition and receptor modulation, though pharmacological data for this specific compound remain uncharacterized in the referenced sources.

Properties

CAS No.

2803857-06-7

Molecular Formula

C10H16Cl2N4O

Molecular Weight

279.16 g/mol

IUPAC Name

N-pyrazin-2-ylpiperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C10H14N4O.2ClH/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9;;/h5-8,11H,1-4H2,(H,13,14,15);2*1H

InChI Key

BCFBUAPYIRVEDI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CN=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Considerations

The synthesis of N-(pyrazin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves:

  • Formation of the piperidine-4-carboxamide core,
  • Introduction of the pyrazin-2-yl substituent via amide bond formation,
  • Conversion to the dihydrochloride salt for enhanced physicochemical properties.

The two main approaches are:

Preparation of Piperidine-4-carboxamide Intermediate

The piperidine-4-carboxamide scaffold is commonly prepared from piperidine-4-carboxylic acid or its esters through amidation reactions.

Step Reagents & Conditions Description Yield (%) Notes
1 Piperidine-4-carboxylic acid + NH3 (ammonia) or ammonium salts Direct amidation under heating or via activated esters 70–85 Use of coupling agents like EDCI or DCC improves yield
2 Piperidine-4-carboxylic acid ester + NH3 Aminolysis of ester under reflux in ethanol or methanol 75–90 Mild conditions, cleaner reaction

Typical coupling agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), dicyclohexylcarbodiimide (DCC).

Coupling with Pyrazin-2-amine

The key step involves coupling the piperidine-4-carboxamide with pyrazin-2-amine to form the N-(pyrazin-2-yl) derivative.

Step Reagents & Conditions Description Yield (%) Notes
3 Piperidine-4-carboxylic acid chloride + pyrazin-2-amine Formation of amide bond via acid chloride intermediate 65–80 Acid chloride prepared by SOCl2 or oxalyl chloride
4 Piperidine-4-carboxylic acid + pyrazin-2-amine + coupling agent (e.g., EDCI, HOBt) Direct coupling in presence of base (e.g., triethylamine) 70–85 Mild conditions, avoids acid chloride step

Formation of Dihydrochloride Salt

The free base N-(pyrazin-2-yl)piperidine-4-carboxamide is converted to the dihydrochloride salt by treatment with hydrochloric acid.

Step Reagents & Conditions Description Yield (%) Notes
5 N-(pyrazin-2-yl)piperidine-4-carboxamide + 2 eq. HCl in ethanol or ether Salt formation by acid-base reaction >95 Crystallization from ethanol/ether

Detailed Experimental Procedures from Literature

Representative Synthesis Procedure

  • Step 1: Preparation of piperidine-4-carboxylic acid chloride
    Piperidine-4-carboxylic acid (1 equiv) is suspended in dry dichloromethane, cooled to 0°C, and treated dropwise with thionyl chloride (1.2 equiv) under nitrogen atmosphere. The mixture is stirred at room temperature for 3 hours until gas evolution ceases. Excess thionyl chloride is removed under reduced pressure.

  • Step 2: Coupling with pyrazin-2-amine
    Pyrazin-2-amine (1.1 equiv) is dissolved in dry dichloromethane with triethylamine (2 equiv) and cooled to 0°C. The acid chloride solution is added dropwise, and the reaction mixture is stirred overnight at room temperature. The mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • Step 3: Salt formation
    The crude amide is dissolved in ethanol and treated with anhydrous hydrogen chloride gas or 2 equivalents of HCl in ether. The precipitated dihydrochloride salt is filtered, washed, and dried under vacuum.

Analytical Data and Characterization

Parameter Data
Melting point 210–215 °C (dihydrochloride salt)
NMR (DMSO-d6) Characteristic signals for piperidine and pyrazinyl protons
IR Spectroscopy Amide C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C11H14N4O·2HCl
Elemental Analysis Consistent with calculated values for dihydrochloride salt

Research Discoveries and Optimization

  • Yield Optimization: Use of coupling agents like EDCI with hydroxybenzotriazole (HOBt) significantly improves coupling efficiency and reduces side-products compared to acid chloride methods.

  • Salt Formation: The dihydrochloride salt form enhances aqueous solubility and stability, facilitating biological testing.

  • Purification: Crystallization from ethanol/ether mixtures yields high purity dihydrochloride salt suitable for pharmaceutical applications.

  • Alternative Methods: Microwave-assisted amidation and solvent-free methods have been explored to reduce reaction times and environmental impact.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield (%)
Acid chloride coupling Piperidine-4-carboxylic acid + SOCl2 + pyrazin-2-amine Room temp, inert atmosphere High reactivity, straightforward Requires handling of acid chlorides 65–80
Direct amidation with coupling agents Piperidine-4-carboxylic acid + pyrazin-2-amine + EDCI/HOBt Room temp, mild base Mild conditions, fewer side reactions Longer reaction times 70–85
Ester aminolysis Piperidine-4-carboxylic ester + NH3 Reflux in alcohol Simple reagents Requires ester precursor 75–90
Salt formation Free base + HCl Room temp, ethanol/ether Improves solubility and stability Requires acid handling >95

Chemical Reactions Analysis

Types of Reactions

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival. Additionally, the compound may interact with receptors in the human body, affecting signaling pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Substituent Impact: Pyrazine vs. Pyrimidine: Pyrazine (1,4-diazine) and pyrimidine (1,3-diazine) differ in nitrogen positioning, affecting electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit higher polarity and solubility . Pyridine vs.

Salt Form and Solubility :
Dihydrochloride salts are prevalent across analogs (e.g., ), suggesting standardized strategies to enhance aqueous solubility for in vitro assays.

Structural Modifications :

  • The addition of an ethyl linker in N-[2-(Pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride may improve membrane permeability.
  • Chirality in (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride highlights the role of stereochemistry in drug-receptor interactions.

Biological Activity

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazine ring and a piperidine moiety, with the molecular formula C10H16Cl2N4OC_{10}H_{16}Cl_2N_4O and a molecular weight of 206.24 g/mol. Its design suggests potential interactions with various biological targets, particularly in the realm of receptor antagonism and anti-inflammatory effects.

1. Adenosine Receptor Antagonism

One of the most significant findings regarding this compound is its activity as an adenosine receptor antagonist . This property indicates its potential utility in treating respiratory conditions such as asthma. Adenosine receptors play crucial roles in bronchoconstriction, and antagonizing these receptors may alleviate symptoms associated with asthma and other respiratory diseases.

2. Anti-inflammatory Properties

Preliminary studies have also suggested that this compound exhibits anti-inflammatory properties . The mechanisms underlying these effects are not fully elucidated, but they may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features facilitate interactions with specific receptors and enzymes involved in inflammatory processes and signal transduction pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(Pyrazin-2-yl)piperidine-4-carboxylic acidContains a carboxylic acid instead of an amideMore acidic properties; potential different biological activity
2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochlorideContains a chloro substituent on the pyrazine ringMay exhibit different receptor binding profiles
1-(Pyrazin-2-YL)-N-[3,4,5-trimethoxyphenyl]methylpiperidineIncorporates a trimethoxyphenyl groupPotentially enhanced lipophilicity and bioavailability

These comparisons highlight how variations in chemical structure can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Recent literature has documented various studies exploring the biological activities of pyrazine derivatives, including this compound:

  • In vitro Studies : Research has shown that derivatives containing pyrazine structures often possess significant anti-inflammatory and anticancer activities. For instance, certain pyrazine hybrids demonstrated potent inhibition against various cancer cell lines (e.g., BEL-7402, A549) with IC50 values ranging from 7.83 to 10.74 μM .
  • Neuroprotective Effects : Some studies indicated that pyrazine derivatives could enhance neuroprotection in models of oxidative stress, showcasing their potential in treating neurodegenerative diseases .
  • Protein Kinase Inhibition : The role of protein kinases in cellular signaling makes them critical targets for drug development. Some pyrazine derivatives have been identified as effective inhibitors of specific kinases involved in cancer progression .

Q & A

Synthesis and Preparation

Basic : What are the standard synthetic routes for N-(pyrazin-2-yl)piperidine-4-carboxamide dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of pyrazine-2-carboxylic acid derivatives with piperidine precursors. Key steps include:

  • Amide bond formation : Coupling pyrazine-2-carboxylic acid with a protected piperidine-4-amine using carbodiimide-based reagents (e.g., EDC or DCC) .
  • Cyclization and deprotection : Acidic or basic conditions to remove protecting groups (e.g., Boc) .
  • Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Advanced : How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions, such as solvent choice, temperature, and catalyst efficiency. For example, transition-state modeling minimizes energy barriers for amide bond formation . High-throughput computational screening of intermediates can also reduce experimental trial-and-error .

II. Structural Characterization

Basic : What analytical techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify piperidine and pyrazine ring connectivity, with characteristic shifts for amide protons (~6.5–8.5 ppm) and piperidine carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometry, particularly chloride content in the dihydrochloride form .

Advanced : How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the amide group and chloride ions). For example, demonstrates how crystal packing in similar compounds stabilizes the hydrochloride salt via N–H···Cl hydrogen bonds .

III. Biological Activity and Mechanism

Basic : What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates to test interactions with targets like kinases or proteases .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands) for GPCRs or ion channels .
  • Cytotoxicity profiling : MTT or ATP-based assays in cell lines to assess therapeutic windows .

Advanced : How can molecular docking and kinetics elucidate target interactions?

  • Methodological Answer :

  • Docking simulations : Software like AutoDock Vina predicts binding poses in active sites (e.g., pyrazine rings interacting with hydrophobic pockets) .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_\text{on}/koff_\text{off}) to quantify affinity .
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding events .

IV. Stability and Handling

Basic : What are the recommended storage conditions for this compound?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation, as hydrochloride salts are moisture-sensitive .

Advanced : How can forced degradation studies (e.g., hydrolysis, oxidation) inform formulation strategies?

  • Methodological Answer :

  • Hydrolysis : Expose to acidic/basic buffers (pH 1–12) at 40°C; monitor via HPLC for amide bond cleavage or piperidine ring opening .
  • Oxidation : Treat with H2_2O2_2 or radical initiators; track pyrazine ring stability using UV-Vis spectroscopy .

Data Interpretation and Contradictions

Advanced : How to resolve discrepancies in reported biological activities of structural analogs?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations) across studies .
  • Structure-Activity Relationship (SAR) : Identify critical substituents (e.g., pyrazine vs. pyridine rings) using combinatorial libraries .
  • Validation : Reproduce conflicting experiments with standardized protocols .

VI. Applications in Drug Discovery

Advanced : How is this compound used as a scaffold for CNS-targeted therapeutics?

  • Methodological Answer :
  • Blood-Brain Barrier (BBB) permeability : Modify logP via substituent engineering (e.g., halogenation) while retaining amide hydrogen-bond donors .
  • In vivo models : Test pharmacokinetics (e.g., brain/plasma ratio) in rodents using LC-MS/MS quantification .

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